

An In-Depth Technical Guide to 2-(Benzylthio)nicotinic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(Benzylthio)nicotinic acid

Cat. No.: B057400

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For Researchers, Scientists, and Drug Development Professionals

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This guide provides a comprehensive technical overview of **2-(Benzylthio)nicotinic acid** (CAS No. 112811-90-2), a heterocyclic compound of interest in medicinal chemistry and drug discovery. Synthesizing available data with established principles of organic and medicinal chemistry, this document details the compound's properties, synthesis, characterization, and explores its potential therapeutic applications based on the bioactivity of its core structural motifs.

Introduction: The Scientific Context of 2-(Benzylthio)nicotinic Acid

2-(Benzylthio)nicotinic acid, also known as 2-(benzylsulfanyl)pyridine-3-carboxylic acid, is a derivative of nicotinic acid (Vitamin B3). This small molecule integrates two key pharmacophores: the nicotinic acid scaffold and a thioether linkage to a benzyl group. The nicotinic acid moiety is a well-established pharmacophore present in numerous therapeutic agents, known for its effects on lipid metabolism and cardiovascular health[1][2]. The introduction of a thioether group at the 2-position of the pyridine ring significantly alters the electronic and steric properties of the parent molecule, opening new avenues for biological activity.

Thioether-containing compounds are prevalent in pharmaceuticals and are recognized for a wide range of biological activities, including anticancer and antimicrobial effects[3]. The benzyl group further adds lipophilicity, which can influence the compound's pharmacokinetic and pharmacodynamic profile. The strategic combination of these three components—a pyridine carboxylic acid, a thioether, and a benzyl ring—positions **2-(Benzylthio)nicotinic acid** as a compelling scaffold for the development of novel therapeutic agents. Derivatives of this core structure have been investigated for antimicrobial, antitubercular, antioxidant, and anticancer activities, highlighting the potential of this chemical class[4]. This guide aims to provide a detailed technical foundation for researchers exploring the potential of this and related compounds.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development.

Structural Information

The structure of **2-(Benzylthio)nicotinic acid** is characterized by a nicotinic acid core with a benzylthio group attached to the C2 position of the pyridine ring.

Diagram 1: Chemical Structure of **2-(Benzylthio)nicotinic Acid**

Caption: Structure of **2-(Benzylthio)nicotinic acid**.

Physical and Chemical Data

The following table summarizes the key physicochemical properties of **2-(Benzylthio)nicotinic acid**.

| Property | Value | Source(s) |
|-------------------|---------------------------------------------------------------------------|-----------|
| CAS Number | 112811-90-2 | [5] |
| Molecular Formula | C ₁₃ H ₁₁ NO ₂ S | [6] |
| Molecular Weight | 245.30 g/mol | [6] |
| Appearance | White to almost white powder/crystal | [6] |
| Purity | >98.0% (GC) | [6] |
| Synonyms | 2-(benzylsulfanyl)pyridine-3-carboxylic acid, 2-Thiobenzyl Nicotinic Acid | [5][6] |

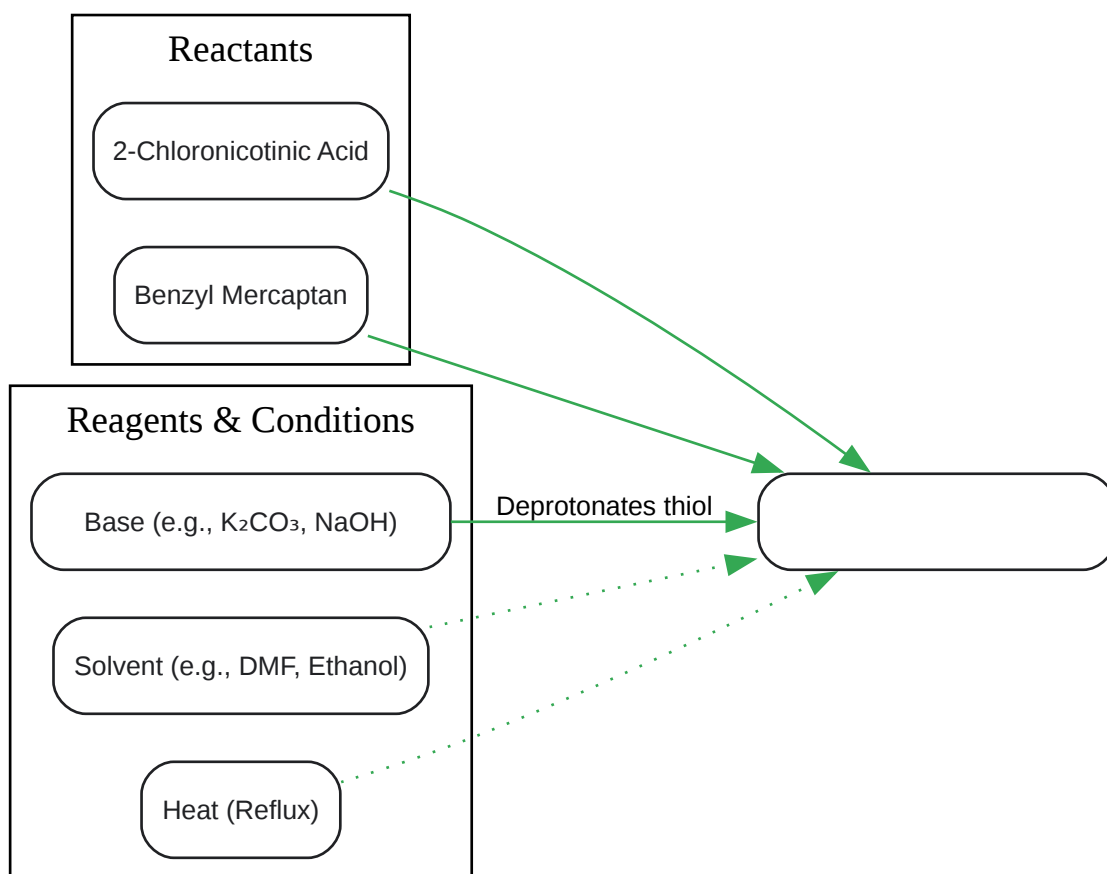
Synthesis and Purification

While a specific, detailed protocol for the synthesis of **2-(Benzylthio)nicotinic acid** is not readily available in peer-reviewed literature, a highly probable and efficient synthetic route can be designed based on established reactions of similar substrates. The most logical approach is a nucleophilic aromatic substitution (S_NAr) reaction.

Proposed Synthetic Pathway

The synthesis involves the reaction of 2-chloronicotinic acid with benzyl mercaptan (phenylmethanethiol) in the presence of a base. The electron-withdrawing carboxylic acid group activates the pyridine ring for nucleophilic attack at the C2 position, facilitating the displacement of the chloride leaving group by the thiolate anion of benzyl mercaptan.

Diagram 2: Proposed Synthesis of **2-(Benzylthio)nicotinic Acid**



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Caption: Reaction scheme for the synthesis of **2-(Benzylthio)nicotinic acid**.

Detailed Experimental Protocol (Proposed)

This protocol is adapted from the synthesis of the analogous compound, 2-(phenylsulfanyl)pyridine-3-carboxylic acid[7][8].

Materials:

- 2-Chloronicotinic acid (1.0 eq)
- Benzyl mercaptan (1.1 eq)
- Potassium carbonate (or other suitable base, 2.0 eq)
- Dimethylformamide (DMF) or Ethanol (solvent)

- Hydrochloric acid (for acidification)
- Deionized water
- Ethyl acetate (for extraction)
- Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

- **Reaction Setup:** To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloronicotinic acid (1.0 eq) and the chosen solvent (e.g., DMF).
- **Addition of Base:** Add potassium carbonate (2.0 eq) to the suspension and stir.
- **Addition of Thiol:** Slowly add benzyl mercaptan (1.1 eq) to the reaction mixture.
- **Reaction:** Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The rationale for heating is to overcome the activation energy of the S_NAr reaction.
- **Work-up:**
 - After completion, cool the reaction mixture to room temperature.
 - Pour the mixture into a beaker of cold water.
 - Acidify the aqueous solution to a pH of approximately 3-4 using hydrochloric acid. This step protonates the carboxylate, causing the product to precipitate.
 - If a precipitate forms, collect it by vacuum filtration, wash with cold water, and dry.
 - If an oil forms or precipitation is incomplete, extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a crystalline solid.

Spectroscopic Characterization

Structural elucidation and confirmation of purity are critical. Based on data from TCI Chemicals, the following are the expected NMR spectral characteristics for **2-(Benzylothio)nicotinic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy[9]

- ^1H NMR (DMSO- d_6):
 - The spectrum will show characteristic signals for the protons on the pyridine ring, the benzyl group, and the methylene bridge.
 - The aromatic protons of the benzyl group are expected to appear in the range of δ 7.2-7.4 ppm.
 - The methylene protons ($-\text{CH}_2-$) adjacent to the sulfur atom will likely appear as a singlet around δ 4.5 ppm.
 - The pyridine ring protons will be deshielded and appear at lower field, typically between δ 7.0 and 8.5 ppm.
 - A broad singlet corresponding to the carboxylic acid proton ($-\text{COOH}$) is expected at a very low field, likely above δ 13.0 ppm.
- ^{13}C NMR (DMSO- d_6):
 - The spectrum will show distinct signals for all 13 carbon atoms.
 - The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically >165 ppm.
 - The aromatic carbons of both the pyridine and benzyl rings will appear in the region of δ 120-160 ppm.
 - The methylene carbon ($-\text{CH}_2-$) will appear in the aliphatic region, likely around δ 35-40 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

| Wavenumber (cm ⁻¹) | Functional Group & Vibration | Expected Appearance |
|--------------------------------|------------------------------------|---------------------|
| 2500-3300 | O-H (Carboxylic Acid) | Very broad |
| ~3000-3100 | C-H (Aromatic) | Medium |
| ~1700 | C=O (Carboxylic Acid) | Strong, sharp |
| ~1550-1600 | C=C and C=N (Aromatic Rings) | Medium to strong |
| ~690-770 | C-H bend (Monosubstituted Benzene) | Strong |

The broad O-H stretch is characteristic of the hydrogen-bonded dimer form of carboxylic acids in the solid state[9]. The strong carbonyl peak is also a key diagnostic feature.

Potential Biological Activities and Mechanism of Action

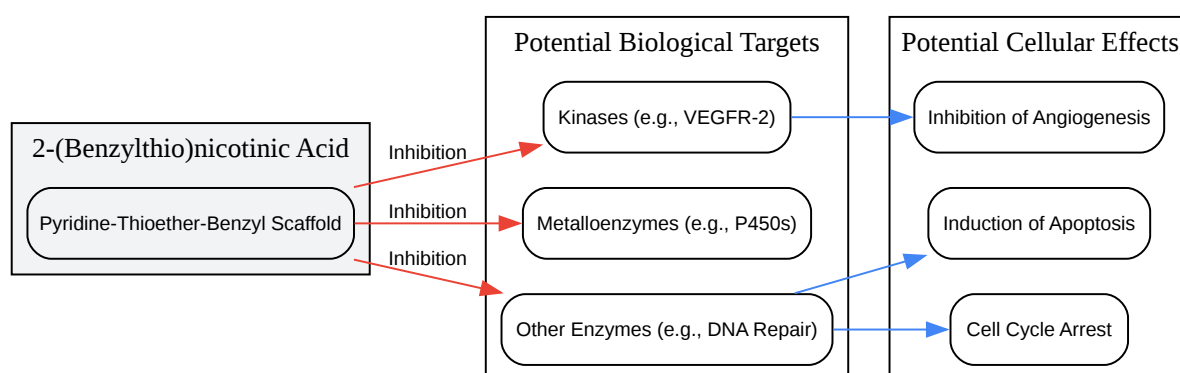
While direct biological studies on **2-(Benzylthio)nicotinic acid** are limited in the public domain, its structural components suggest several plausible areas for therapeutic investigation. The following is a scientifically-grounded extrapolation based on related compounds.

Anticancer and Enzyme Inhibition Potential

- Nicotinic Acid Derivatives:** The nicotinic acid scaffold is a "privileged structure" in medicinal chemistry and has been incorporated into numerous anticancer agents[10]. Derivatives have been shown to inhibit key signaling pathways involved in cancer progression, such as VEGFR-2[3].
- Thioether-Containing Compounds:** The thioether moiety is present in various approved drugs and clinical candidates. The introduction of a sulfur atom can enhance biological activity, including anticancer and antiviral properties[11].

- Potential as Enzyme Inhibitors: The pyridine nitrogen can coordinate with metal ions in the active sites of metalloenzymes. Nicotinic acid and its amide have been shown to inhibit certain cytochrome P450 enzymes[12]. The overall structure of **2-(Benzylthio)nicotinic acid** makes it a candidate for inhibiting various enzymes, a hypothesis that requires experimental validation.

Diagram 3: Hypothetical Mechanism of Action



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- To cite this document: BenchChem. [An In-Depth Technical Guide to 2-(Benzylthio)nicotinic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b057400#2-benzylthio-nicotinic-acid-cas-number-112811-90-2]

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